![molecular formula C12H18Cl2N2 B2769552 (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride CAS No. 2174007-98-6](/img/structure/B2769552.png)
(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride
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Description
The compound “(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride” belongs to the class of organic compounds known as azabicyclo[3.1.0]hexanes . These are organic compounds containing a bicyclic structure of a six-member ring made up of five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a bicyclic structure with a six-member ring made up of five carbon atoms and one nitrogen atom .Scientific Research Applications
Synthesis and Chemical Properties
Innovative Synthetic Approaches : The compound , as part of the broader family of 3-azabicyclo[3.1.0]hexane derivatives, has been synthesized through various innovative methods. For instance, Gensini et al. (2002) described the synthesis of tris- and monoprotected derivatives by intramolecular reductive cyclopropanation, showcasing the versatility of these structures for further functionalization (Gensini, Kozhushkov, Yufit, Howard, Es-Sayed, & Meijere, 2002). Similarly, Kimura et al. (2015) developed a method for synthesizing a variety of 3-azabicylo[3.1.0]hexanes via C–H insertion, highlighting a key step for constructing complex bicyclic structures (Kimura, Wada, Tsuru, Sampei, & Satoh, 2015).
Chemical Reactivity and Transformations : Exploring the chemical reactivity of these azabicyclic compounds, Jida, Guillot, and Ollivier (2007) demonstrated their use as frameworks for the asymmetric synthesis of biologically active compounds, showcasing their potential in pharmacological applications (Jida, Guillot, & Ollivier, 2007). Furthermore, the work by Fu and Huang (2008) on the stereoselective synthesis of iodinated and phenylselenenyl derivatives opens up avenues for the exploration of novel chemical transformations and the development of new synthetic methodologies (Fu & Huang, 2008).
Potential Applications
Pharmacological Prospects : Beyond their synthetic utility, compounds like "(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine; dihydrochloride" hold promise in pharmacological research. For example, Epstein et al. (1981) explored 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents, suggesting potential therapeutic applications for pain management (Epstein, Brabander, Fanshawe, Hofmann, McKenzie, Safir, Osterberg, Cosulich, & Lovell, 1981).
properties
IUPAC Name |
(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c13-12-6-11(12)8-14(9-12)7-10-4-2-1-3-5-10;;/h1-5,11H,6-9,13H2;2*1H/t11-,12-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMRCGQGFOSOGY-AQEKLAMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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